molecular formula C21H24 B14330297 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene CAS No. 108545-97-7

2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene

Cat. No.: B14330297
CAS No.: 108545-97-7
M. Wt: 276.4 g/mol
InChI Key: YHWAEYMNWLCFFP-UHFFFAOYSA-N
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Description

2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is a substituted pyrene derivative Pyrene is a polycyclic aromatic hydrocarbon known for its extended rigid structure and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene typically involves indirect methods due to the challenges associated with direct substitution of pyrene. One common approach is the Friedel-Crafts alkylation, where tert-butyl chloride is used as the electrophile . The reaction conditions often require a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the aromatic ring or the substituents. Hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution is possible, especially at the less sterically hindered positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a Lewis acid for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated or nitrated pyrene derivatives.

Scientific Research Applications

2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene involves its ability to participate in π-stacking interactions and hydrophobic effects. These interactions are crucial for its binding to nucleic acids and proteins. The molecular targets include aromatic residues in proteins and the bases in nucleic acids, facilitating non-covalent binding and stabilization .

Comparison with Similar Compounds

  • 2-Methyl-4,5,9,10-tetrahydropyrene
  • 2-Ethoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
  • 2-Propoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
  • 2-Acetyl-4,5,9,10-tetrahydropyrene

Comparison: Compared to its analogs, 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is unique due to the presence of both tert-butyl and methyl groups, which influence its steric and electronic properties. This combination enhances its stability and modifies its reactivity, making it a valuable compound for specific applications in materials science and biological research .

Properties

CAS No.

108545-97-7

Molecular Formula

C21H24

Molecular Weight

276.4 g/mol

IUPAC Name

2-tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene

InChI

InChI=1S/C21H24/c1-13-9-14-5-7-16-11-18(21(2,3)4)12-17-8-6-15(10-13)19(14)20(16)17/h9-12H,5-8H2,1-4H3

InChI Key

YHWAEYMNWLCFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C

Origin of Product

United States

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